1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Disposition and Metabolism
A study on the disposition and metabolism of SB-649868, a compound with similarities in structure and function, highlights its metabolism and elimination pathways. This research found that the compound is extensively metabolized with principal elimination via feces, indicating significant hepatic metabolism. Metabolite profiling and characterization were crucial in understanding the drug's disposition (Renzulli et al., 2011).
Pharmacokinetics and Biotransformation
Pharmacokinetics and biotransformation studies provide insights into how similar compounds are absorbed, distributed, metabolized, and excreted in the human body. For example, terfenadine's study showed that it undergoes extensive biotransformation with minimal excretion as unchanged drug, highlighting the body's capacity to metabolize and eliminate such compounds (Garteiz et al., 1982).
Metabolic Pathways
Investigating the metabolic pathways of compounds like venetoclax helps in understanding the enzymatic processes involved in drug metabolism. Venetoclax's study revealed that it is primarily cleared by hepatic metabolism, with specific pathways involving enzymatic oxidation and subsequent conjugation or reduction processes, providing a framework for understanding similar compounds' metabolic fate (Liu et al., 2017).
Toxicological Analysis
Toxicological analysis plays a crucial role in determining the safety and potential risks associated with chemical exposure. For instance, the case study on loperamide and N-desmethylloperamide after a fatal overdose offers valuable data on tissue distribution and potential toxicity, which can be useful in forensic analysis and safety evaluations of related compounds (Sklerov et al., 2005).
Novel Drug Development
Research on novel drug development, such as the study of S-1, a fluoropyrimidine anticancer drug, provides insight into new therapeutic applications and the modulation of existing drugs to improve efficacy and reduce toxicity. The study demonstrates how combining different modulators can enhance a drug's selectivity and toxicity profile, a principle that can be applied to the development of new compounds (Sakata et al., 1998).
作用機序
Target of Action
AKOS024514020, also known as F5579-1280, SR-01000923469-1, VU0647593-1, SR-01000923469, or 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions, nucleotides, and metabolites across the mitochondrial outer membrane .
Mode of Action
The compound interacts with VDACs and reduces their conductance . In HEK-293 cells, AKOS024514020 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis .
Biochemical Pathways
The inhibition of VDACs by AKOS024514020 affects the mitochondrial permeability transition pore (mPTP) formation, a key event in the initiation of apoptosis . By preventing the oligomerization of VDACs, the compound disrupts the formation of mPTP, thereby inhibiting the release of cytochrome C from mitochondria and preventing the initiation of apoptosis .
Result of Action
The primary result of AKOS024514020’s action is the inhibition of apoptosis in cells . By preventing the formation of mPTP and the subsequent release of cytochrome C from mitochondria, the compound effectively inhibits the initiation of apoptosis . This can have significant implications in the treatment of diseases where apoptosis plays a critical role, such as in certain types of cancer.
特性
IUPAC Name |
1-(3-oxo-4H-quinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17(11-12-18-7-3-2-4-8-18)25-23(29)19-13-15-28(16-14-19)22-24(30)27-21-10-6-5-9-20(21)26-22/h2-10,17,19H,11-16H2,1H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWYKWSGZIMFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。